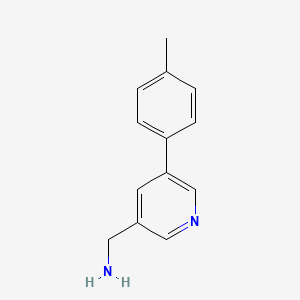

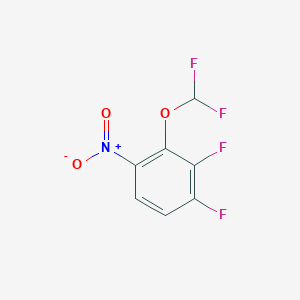

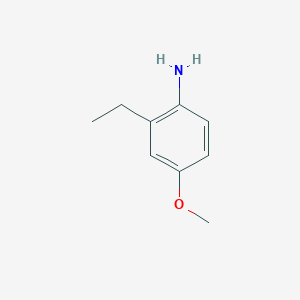

![molecular formula C12H18N4 B1321592 N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 57357-98-9](/img/structure/B1321592.png)

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a heterocyclic derivative that can be used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . The resultant compounds have shown antitubercular activity .Molecular Structure Analysis

The molecular structure of “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involving “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are primarily related to its synthesis. The acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines results in a variety of derivatives .Physical And Chemical Properties Analysis

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” has a molecular weight of 218.3 and a melting point between 148 - 150 degrees Celsius . Its IUPAC name is “N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its InChI Code is "1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16)" .Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives have been explored as potential antitubercular agents . The compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed a minimum inhibitory concentration (MIC) value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Treatment of Psoriasis

The compound has been identified as a novel, potent, and selective NF-κB inducing kinase (NIK) inhibitor for the treatment of psoriasis . Oral administration of different doses of the compound in an imiquimod-induced psoriasis mouse model showed effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .

JAK1 Inhibitors

Through modification of the 3-aminopiperidine linker in tofacitinib, “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives have been discovered as highly selective JAK1 inhibitors with nanomolar potency in a human whole blood assay . Structural modifications suggested by X-ray crystallographic analysis led to improvements in JAK1 potency and selectivity .

Chemical Properties and Safety Information

“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a solid compound with a molecular weight of 218.3 and a melting point of 148 - 150°C . Safety information and documentation such as Material Safety Data Sheets (MSDS) and Certificates of Analysis (COA) are available for this compound .

Wirkmechanismus

Target of Action

Similar compounds have been shown to target various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQHIDKPCIGMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC=NC2=C1C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615104 |

Source

|

| Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

CAS RN |

57357-98-9 |

Source

|

| Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

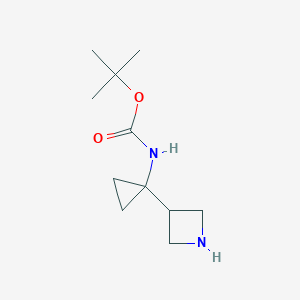

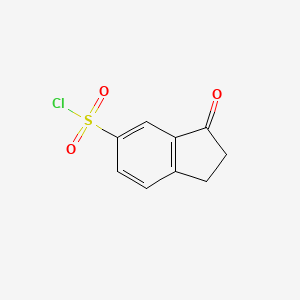

![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)

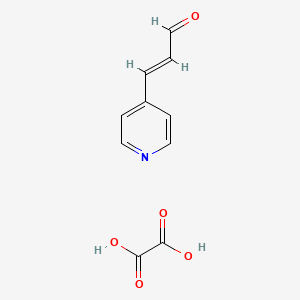

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

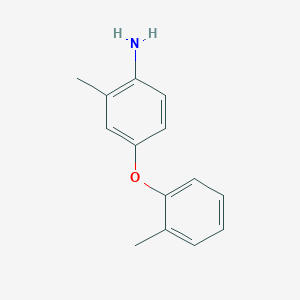

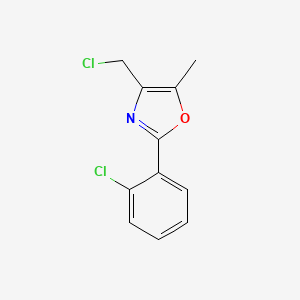

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)

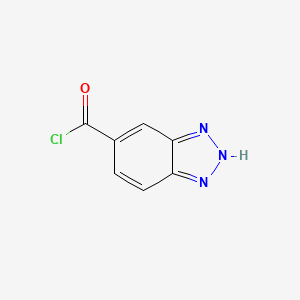

![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)